molecular formula C8H4ClIN2O B1469537 6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 1414864-07-5

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No. B1469537
CAS RN: 1414864-07-5
M. Wt: 306.49 g/mol
InChI Key: UNWOFNXNBGAWGC-UHFFFAOYSA-N
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Description

“6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde” is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.48 . This compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored at temperatures between 2-8°C in a dark, dry place .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds. Research has highlighted its utility in the preparation of novel heterocyclic chalcones and dipyrazolopyridines through reactions such as the Vilsmeier–Haack reaction. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Quiroga et al., 2010).

Fluorescent Molecular Rotors

The compound has also been used in the synthesis of fluorescent molecular rotors (FMRs) by condensation with various active methylene moieties. These FMRs exhibit viscosity sensing properties, which are crucial for studying the viscosity variations in biological systems. The research indicates a significant potential for these molecules in bioimaging and biosensing applications, offering insights into cellular processes that involve changes in viscosity (Jadhav & Sekar, 2017).

Corrosion Inhibition

Another application of imidazopyridine derivatives, including those structurally related to this compound, is in the field of corrosion inhibition. These compounds have demonstrated efficiency in protecting carbon steel in acidic media, a critical aspect in extending the lifespan of metal structures and components in industrial settings. The effectiveness of these inhibitors is attributed to their ability to form stable adsorption layers on the metal surface, thereby reducing corrosion rates (Ech-chihbi et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Recent research has focused on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines . The aim is to improve the ecological impact of the classical schemes. The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-1-2-8-11-3-7(10)12(8)6(5)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWOFNXNBGAWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196092
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414864-07-5
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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